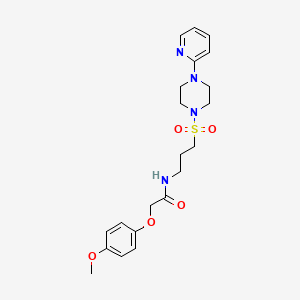![molecular formula C6H11ClO2 B2443468 2-[(Chloromethoxy)methyl]oxolane CAS No. 110627-17-3](/img/structure/B2443468.png)
2-[(Chloromethoxy)methyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sustainable Lipophilic Solvent for Green Extraction
2-Methyloxolane (2-MeOx), a bio-based solvent, has been identified as an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This review highlights 2-MeOx's properties, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts, in comparison to hexane, which is commonly used for extracting lipophilic natural products. The successful industrial transfer, including technological, economic, and safety impacts, suggests 2-MeOx's potential as a sustainable substitute for hexane in various fields of modern plant-based chemistry (Rapinel et al., 2020).
Electrochemical Applications and Decomposition Products
The electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol was studied, leading to the discovery of several decomposition products, including 2-methyl-1,3-dioxolane. The paper discusses possible mechanisms for the formation of these products and their implications for the "greenness" of ionic liquid analogues. Despite attempts to reduce decomposition with 'sacrificial agents,' the formation of chlorinated products like chloromethane, dichloromethane, and chloroform raised concerns about environmental impact and health risks (Haerens et al., 2009).
Electrochemical Fluorination
The electrochemical fluorination of 2-methyloxane, oxepane, 2-chloromethyloxane, and 2-chloromethyloxolane was explored to obtain corresponding perfluorinated compounds. While the first two compounds yielded perfluoro(2-methyloxane) and perfluorooxepane in fair yields, the latter two, more closely related to 2-[(Chloromethoxy)methyl]oxolane, resulted in chlorine-containing perfluorocyclic ethers, although in smaller yields. This work contributes to the understanding of fluorination processes and the synthesis of new fluorinated materials (Abe & Nagase, 1979).
Reagent for Determining Phenolic Moieties in Lignins
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane was utilized as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This approach offered excellent resolution of various phenolic hydroxyl environments, including those present in condensed moieties, albeit with compromised resolution in the aliphatic hydroxyl region. The method's effectiveness for analyzing standard lignins compared favorably with other analytical methods, indicating its utility in lignin chemistry (Granata & Argyropoulos, 1995).
properties
IUPAC Name |
2-(chloromethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-8-4-6-2-1-3-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFRYXYFCITFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


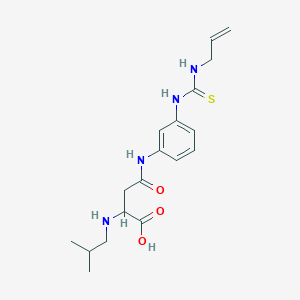


![N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2443391.png)
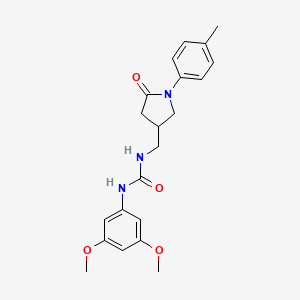
![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
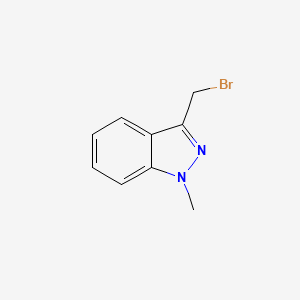
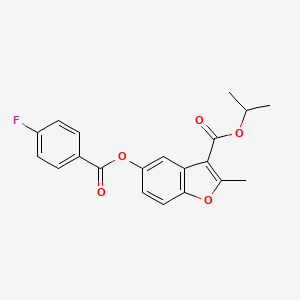
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
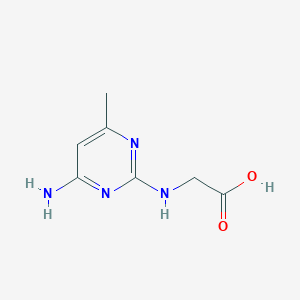
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
